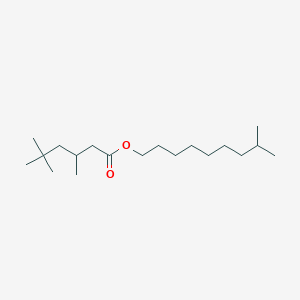

Isodecyl 3,5,5-trimethylhexanoate

描述

Isodecyl 3,5,5-trimethylhexanoate (CAS: 59231-35-5), also known as isodecyl isononanoate, is a branched-chain ester derived from 3,5,5-trimethylhexanoic acid and isodecyl alcohol. Its molecular formula is C₁₉H₃₈O₂, with a molecular weight of 298.5 g/mol . It is widely used in cosmetics as an emollient and antistatic agent, offering non-greasy texture and improved skin feel . The compound’s branched structure enhances stability and solubility in organic matrices, making it suitable for formulations requiring low volatility and high compatibility .

属性

CAS 编号 |

59231-35-5 |

|---|---|

分子式 |

C19H38O2 |

分子量 |

298.5 g/mol |

IUPAC 名称 |

8-methylnonyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C19H38O2/c1-16(2)12-10-8-7-9-11-13-21-18(20)14-17(3)15-19(4,5)6/h16-17H,7-15H2,1-6H3 |

InChI 键 |

KJMXWSCWFWQVEK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOC(=O)CC(C)CC(C)(C)C |

规范 SMILES |

CC(C)CCCCCCCOC(=O)CC(C)CC(C)(C)C |

其他CAS编号 |

59231-35-5 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

The following table compares key properties of isodecyl 3,5,5-trimethylhexanoate with structurally related esters:

Performance in Formulations

- Cosmetic Applications: this compound outperforms linear esters (e.g., isodecyl laurate) in providing a non-greasy feel, critical for skincare products . Isononyl isononanoate offers comparable emolliency but may differ in sensory properties due to structural isomerism .

- Industrial Applications: Vinyl copolymers incorporating 3,5,5-trimethylhexanoate derivatives (e.g., vinyl 3,5,5-trimethylhexanoate) demonstrate superior hydrolytic stability and adhesion to low-energy surfaces, as shown in copolymer binder resins .

准备方法

Catalyst Efficiency

- Sulfuric acid achieves high yields but requires careful neutralization to avoid residual acidity[^4^].

- Ionic liquids (e.g., butylmethylimidazolium chloride) increase yields to 86% in related ester syntheses[^1^].

Comparative Performance

| Ester | Spreadability (cm²) | Viscosity |

|---|---|---|

| Isodecyl 3,5,5-trimethylhexanoate | 30.2 | Medium |

| Paraffin oil | 28.1 | High |

| 2-Ethylhexyl isooctanoate | 29.5 | Low |

Data adapted from patent examples[^4^].

Industrial Scalability

- Feedstock flexibility: Industrial-grade isodecyl alcohol (methyl-branched isomer mixtures) and 3,5,5-trimethylhexanoic acid (90% purity) are sufficient[^4^].

- Process optimization: Continuous water removal improves reaction efficiency[^4^].

常见问题

Q. What are the common synthetic routes for isodecyl 3,5,5-trimethylhexanoate?

this compound is synthesized via esterification of 3,5,5-trimethylhexanoic acid with isodecyl alcohol. Acid-catalyzed (e.g., sulfuric acid) or enzymatic methods are typical. For example, refluxing equimolar amounts of the acid and alcohol under anhydrous conditions yields the ester, with yields influenced by reaction time and catalyst concentration . Purification often involves distillation or chromatography to remove unreacted starting materials.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR identify branching patterns (e.g., methyl groups at positions 3,5,5) and ester linkage confirmation.

- IR : Peaks near 1730 cm confirm the carbonyl group (C=O) of the ester .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270–330) verify molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in cosmetic research?

It functions as an emollient and antistatic agent in formulations. Researchers evaluate its efficacy using in vitro skin models to measure occlusivity and transepidermal water loss (TEWL). Comparative studies with other esters (e.g., isodecyl laurate) assess lipid-layer compatibility and sensory properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Optimization strategies include:

- Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) versus lipases for enantioselectivity.

- Molar Ratios : Excess alcohol (1.5:1 alcohol:acid) drives equilibrium toward ester formation.

- Reaction Monitoring : Real-time FTIR or GC-MS tracks conversion rates and identifies byproducts (e.g., diesters or unreacted acid) .

Q. What strategies resolve data discrepancies in the physical properties of this compound across studies?

Discrepancies in density or boiling points may arise from isomerism or impurities. Researchers should:

Q. How does structural isomerism of this compound affect its performance in emollient formulations?

The branched 3,5,5-trimethylhexanoate moiety influences viscosity and solubility. Computational modeling (e.g., molecular dynamics) predicts interactions with skin lipids, while experimental studies compare spreading coefficients and occlusive properties against linear-chain esters. Such analyses guide formulation adjustments for targeted hydration profiles .

Methodological Considerations

- Stability Studies : Accelerated aging tests (e.g., 40°C/75% RH for 12 weeks) assess hydrolytic degradation. LC-MS identifies degradation products like free fatty acids .

- Isomer Differentiation : Chiral chromatography or C NMR distinguishes stereoisomers, critical for understanding structure-activity relationships .

For further synthesis protocols or regulatory guidelines, consult peer-reviewed journals and authoritative databases (e.g., NIST) while avoiding non-academic sources like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。